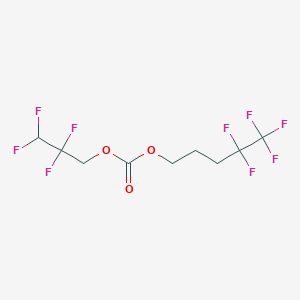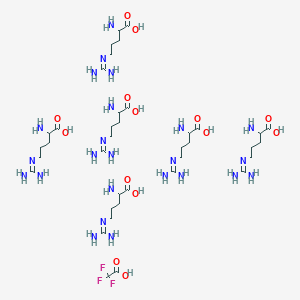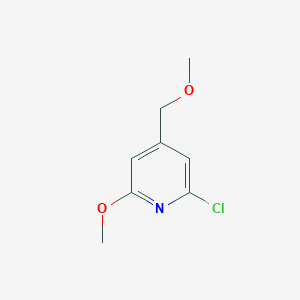
(1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate Oxalate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate Oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring through a Diels-Alder reaction or other cyclization methods.
Introduction of Functional Groups: Subsequent steps involve the introduction of the amino and carboxylate groups. This can be achieved through selective functionalization reactions such as amination and esterification.
Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is often used to protect the amino group during the synthesis. This protection is crucial to prevent unwanted side reactions.
Final Coupling and Oxalate Formation: The final step involves coupling the intermediate with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes:
Optimization of Reaction Temperature and Time: Ensuring the reactions occur at optimal temperatures and for the appropriate duration to achieve high yields.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate Oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), primary amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique stereochemistry makes it a valuable building block for chiral synthesis.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein binding due to its amino and carboxylate groups.
Medicine
In medicinal chemistry, (1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate Oxalate is explored for its potential as a precursor to pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials that require specific stereochemical configurations.
Mecanismo De Acción
The mechanism of action of (1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate Oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds with active sites, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate: The non-oxalate form of the compound.
(1S,3R,4S)-Methyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate: A similar compound with a methyl ester instead of an ethyl ester.
(1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate Hydrochloride: The hydrochloride salt form.
Uniqueness
The oxalate form of the compound is unique due to its enhanced solubility and stability, which can be advantageous in certain applications. Additionally, the specific stereochemistry of the compound provides distinct interactions with biological targets, making it a valuable tool in research and development.
Propiedades
IUPAC Name |
ethyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.C2H2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4;3-1(4)2(5)6/h9-11H,5-8,15H2,1-4H3,(H,16,18);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSYRSTVVOEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)

![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)





![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)

